[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCETWYTWTMGVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 111992-04-2) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug design.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₉H₇ClFN₃O
- Molecular Weight : 227.62 g/mol
- CAS Number : 111992-04-2
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of triazole similar to this compound was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and blocking key signaling pathways such as Notch-AKT. The study reported IC₅₀ values indicating significant cytotoxicity against various breast cancer cell lines (MCF-7, MDA-MB-231) with values ranging from 0.67 to 2.96 μmol/L depending on the treatment duration .
Table 1: Summary of Anticancer Activity
| Cell Line | IC₅₀ (μmol/L) | Treatment Duration |
|---|---|---|
| MCF-7 | 2.96 | 24 hours |
| MDA-MB-231 | 0.80 | 48 hours |
| SK-BR-3 | 1.21 | 24 hours |
Case Study: Antifungal Activity
A study evaluating the antifungal efficacy of triazole derivatives found that compounds with similar structures exhibited effective growth inhibition against Candida species. The results suggested that modifications to the triazole ring could enhance antifungal potency .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural characteristics. Modifications such as halogen substitutions (e.g., chlorine and fluorine) can significantly affect their interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increases lipophilicity |
| Fluorine substitution | Enhances binding affinity |
| Hydroxymethyl group | Improves solubility and bioavailability |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
Key Observations :
- The 2-chloro-4-fluoro substitution in the target compound provides moderate electron-withdrawing effects compared to dichloro or trifluoromethyl analogs, balancing reactivity and solubility .
- Cytotoxicity studies on fluorophenyl triazoles (e.g., IC₅₀ = 45.1 µM for a 3-fluorophenyl analog) suggest substituent position significantly impacts biological activity .
Electron-Donating Substituents
Key Observations :
Functional Group Modifications at the 4-Position
Key Observations :
- The hydroxymethyl group in the target compound offers a balance between hydrophilicity and synthetic versatility, whereas trifluoroethanone derivatives may exhibit stronger electrophilic character .
Preparation Methods
General Synthetic Strategy
The preparation of [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves two main stages:
- Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Introduction of the hydroxymethyl group at the 4-position of the triazole ring.
This synthetic approach leverages the regioselective "click" reaction between an aryl azide (derived from 2-chloro-4-fluoroaniline derivatives) and propargyl alcohol or its derivatives to yield the target triazolylmethanol compound.
Preparation of the Aryl Azide Intermediate
The starting material, 2-chloro-4-fluoroaniline, is converted into the corresponding aryl azide, which is a critical precursor for the triazole formation.
- Dissolve substituted aniline (e.g., 2-chloro-4-fluoroaniline) and triethylamine in dry N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C.
- Add chloroacetyl chloride dropwise over 10 minutes to form the chloroacetamide intermediate.
- Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.
- Add sodium azide (NaN3) in one portion to the viscous reaction mixture and stir at room temperature for 12 hours.
- Quench the reaction by pouring into ice-cold water, filter the precipitated solid, wash with water, and dry.
This method yields the aryl azide intermediate ready for the cycloaddition step.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core step of synthesizing the triazolylmethanol involves the CuAAC reaction between the aryl azide and propargyl alcohol.
- In an inert argon atmosphere, mix the aryl azide (5.4 mmol), propargyl alcohol (8 mmol), and tert-butanol (t-BuOH, 5 mL).
- Add an aqueous solution of copper(II) acetate (Cu(OAc)2, 5 mol%, 1 mL).
- Stir the reaction mixture at room temperature for 18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract the mixture twice with dichloromethane.
- Wash the combined organic layers with water, dry over sodium sulfate, and purify by silica gel column chromatography using petroleum ether/ethyl acetate (6:4) as eluent.
This process yields 1-substituted-(1,2,3)triazol-4-yl-methanol derivatives, including the target compound with the 2-chloro-4-fluorophenyl substituent.
Alternative Synthetic Routes and Catalysts
Other literature reports use copper sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst in situ. This method is often performed in a mixed solvent system of tert-butanol and water (1:1) and may be assisted by microwave irradiation to accelerate the reaction.
- Dissolve aryl azide and propargyl alcohol in t-BuOH/H2O (1:1).
- Add CuSO4·5H2O (0.07 mmol) and sodium ascorbate (0.14 mmol).
- Stir the mixture at room temperature or irradiate under microwave at 40–45 °C for 1 hour.
- Remove solvents under vacuum.
- Purify the crude product by silica gel chromatography using dichloromethane/methanol mixtures as eluents.
This alternative approach offers potential advantages in reaction speed and yield.
Oxidation of Triazolylmethanol to Triazolylcarbaldehyde (Optional Step)
In some synthetic schemes, the hydroxymethyl group of the triazole is oxidized to the corresponding aldehyde.
- Dissolve the triazolylmethanol in dry acetone and cool to 0 °C.
- Add an oxidizing agent such as pyridinium chlorochromate (PCC) or other suitable oxidant.
- Stir at 0 °C to room temperature until the reaction completes.
- Purify the aldehyde product by standard chromatographic methods.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Catalyst/Agent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Aryl azide formation | 2-chloro-4-fluoroaniline, triethylamine, chloroacetyl chloride, NaN3 | DMF | None | 0 °C to RT | 12 h | Not specified | Precursor for CuAAC |
| CuAAC cycloaddition | Aryl azide, propargyl alcohol | t-BuOH | Cu(OAc)2 (5 mol%) | RT | 18 h | 52–98 | Purification by silica gel chromatography |
| Alternative CuAAC | Aryl azide, propargyl alcohol | t-BuOH/H2O (1:1) | CuSO4·5H2O + sodium ascorbate | RT or 40–45 °C (microwave) | 1 h | High | Microwave-assisted, faster reaction |
| Oxidation to aldehyde (optional) | Triazolylmethanol, PCC or equivalent oxidant | Acetone | PCC or equivalent | 0 °C to RT | Variable | Not specified | Converts hydroxymethyl to formyl group |
Research Findings and Notes
- The CuAAC reaction is highly regioselective, producing exclusively 1,4-disubstituted 1,2,3-triazoles.
- Use of propargyl alcohol as the alkyne source introduces the hydroxymethyl group directly at the 4-position of the triazole ring.
- The reaction is tolerant of various substituents on the aryl azide, including electron-withdrawing groups such as chloro and fluoro, which are present in the target compound.
- Purification by silica gel chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol mixtures is effective in isolating pure products.
- Microwave-assisted CuAAC can significantly reduce reaction times while maintaining or improving yields.
- The described methods have been validated with characterization data such as NMR, mass spectrometry, and melting points consistent with the expected structures.
Q & A
Q. What are the optimal synthetic routes for [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?
Methodological Answer: The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This method involves reacting a 2-chloro-4-fluoroaryl azide with a propargyl alcohol derivative under mild conditions (room temperature, aqueous/organic solvent mix). Key considerations:
- Reagent purity : Use freshly prepared azides to avoid side reactions.
- Catalyst system : Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate for in situ reduction to Cu(I).
- Workup : Purification via column chromatography or recrystallization to isolate the triazole product.
For example, analogous triazole derivatives (e.g., [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol) were synthesized using Cu(OAc)₂ as a catalyst in tert-butyl alcohol . Adjust substituents (e.g., chloro/fluoro vs. bromo) to optimize yields.
Q. How is this compound characterized post-synthesis?
Methodological Answer: A multi-technique approach ensures structural confirmation:
- NMR spectroscopy : ¹H and ¹³C NMR to verify triazole ring protons (δ 7.5–8.5 ppm for aromatic H) and hydroxymethyl group (δ 4.5–5.0 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- Elemental analysis : Validate C, H, N, Cl, and F percentages.
- FT-IR : Identify O–H stretching (~3200–3600 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹).
For analogous compounds (e.g., [1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl]methanol), NMR and MS data were critical for structural elucidation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., hydrogen bonding, tautomerism). Mitigation strategies:
- Variable-temperature NMR : Probe conformational changes (e.g., hydroxymethyl group rotation barriers).
- DFT calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-311+G(d,p)).
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity.
For example, triazole derivatives with hydroxymethyl groups exhibited solvent-dependent NMR shifts due to H-bonding, resolved via computational modeling .
Q. What strategies are employed in crystallographic analysis of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement:
- Crystal growth : Slow evaporation from methanol/dichloromethane (1:1 v/v) .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Apply SHELXL’s restraints for disordered atoms (e.g., flexible hydroxymethyl group).
Recent SHELX updates (e.g., anisotropic displacement parameters for Cl/F atoms) improve accuracy for halogenated triazoles .
Q. How can bioactivity against cancer cell lines be systematically evaluated?
Methodological Answer:
- In vitro assays : Test cytotoxicity (e.g., MTT assay) on HeLa, MCF-7, and A549 cells.
- Dose-response curves : Calculate IC₅₀ values; compare to reference drugs (e.g., doxorubicin).
- Molecular docking : Target EGFR (PDB: 4HJO) to predict binding modes.
Analogous triazole-chalcone hybrids showed IC₅₀ values of 3.20–5.29 μM against HeLa and MCF-7 cells via EGFR inhibition .
Q. How can derivatives of this compound be designed for improved pharmacokinetic properties?
Methodological Answer:
- Functional group modifications :
- Oxidation : Convert –CH₂OH to –COOH for enhanced solubility.
- Esterification : Mask the hydroxyl group to improve bioavailability.
- SAR studies : Vary substituents on the phenyl ring (e.g., –CF₃ vs. –OCH₃) to optimize logP.
For example, replacing –CH₂OH with –CH₂NH₂ in similar triazoles increased blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
